Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv. Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv.
Brand Name: Vulcanchem
CAS No.: 57244-54-9
VCID: VC0139935
InChI: InChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-12,19-20H,1-3H3
SMILES: CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Molecular Formula: C₁₈H₂₀O₂
Molecular Weight: 268.3 g/mol

Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv.

CAS No.: 57244-54-9

Reference Standards

VCID: VC0139935

Molecular Formula: C₁₈H₂₀O₂

Molecular Weight: 268.3 g/mol

Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv. - 57244-54-9

CAS No. 57244-54-9
Product Name Phenol, 4,4'-(1,1,3-trimethyl-1,3-propanediyl)bis-, didehydro deriv.
Molecular Formula C₁₈H₂₀O₂
Molecular Weight 268.3 g/mol
IUPAC Name 4-[4-(4-hydroxyphenyl)-4-methylpent-2-en-2-yl]phenol
Standard InChI InChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-12,19-20H,1-3H3
Standard InChIKey GGWYYLOIWHKAJM-UHFFFAOYSA-N
Isomeric SMILES C/C(=C/C(C)(C)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O
SMILES CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Canonical SMILES CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
PubChem Compound 110011
Last Modified Nov 11 2021
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